5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine
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Overview
Description
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique structure that combines a pyrazole ring fused with a diazepine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine typically involves the alkylation of commercially available methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis described above can be adapted for larger-scale production. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis amenable to industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Selective reduction of the lactam to an amine using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Borane is used for the selective reduction of the lactam.
Substitution: Aryl boronic acids or aryl iodides in the presence of palladium catalysts for Buchwald and Chan arylations.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and modulating downstream signaling pathways . This inhibition can lead to various therapeutic effects, depending on the specific kinase targeted .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazolo[1,5-a][1,4]diazepine: Another heterocyclic compound with a similar structure but different substitution patterns.
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a]azepin: A related compound with an azepine ring instead of a diazepine ring.
Uniqueness
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine is unique due to its specific fusion of a pyrazole ring with a diazepine ring, which imparts distinct chemical and biological properties. This unique structure makes it a valuable scaffold for drug design and other scientific applications .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-d][1,4]diazepine |
InChI |
InChI=1S/C7H11N3/c1-3-8-5-6-10-7(1)2-4-9-10/h2,4,8H,1,3,5-6H2 |
InChI Key |
WVUQFSQJMFLEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2C1=CC=N2 |
Origin of Product |
United States |
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